![molecular formula C10H12N4O5 B12409088 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog, commonly known as a derivative of adenosine. This compound is significant in various biochemical processes and has applications in medicinal chemistry due to its structural similarity to naturally occurring nucleosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Purine base (adenine) and a protected sugar derivative.
Reaction Conditions: Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous solvent (e.g., dichloromethane).
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final nucleoside.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process is scaled up by using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halides, amines).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified sugar moieties or altered purine bases, which can have different biological activities.
Applications De Recherche Scientifique
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The naturally occurring nucleoside with similar structure and function.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking one hydroxyl group on the sugar moiety.
Inosine: Another nucleoside analog with a hypoxanthine base instead of adenine.
Uniqueness
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its specific structural modifications, which can enhance its stability and biological activity compared to its natural counterparts. These modifications can also confer resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m0/s1 |
Clé InChI |
UGQMRVRMYYASKQ-ALQJLCSSSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@@H]([C@@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
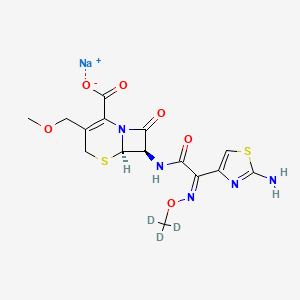

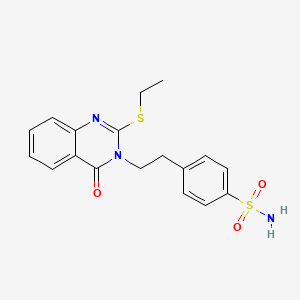

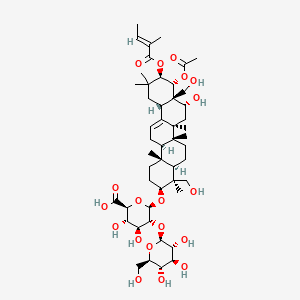
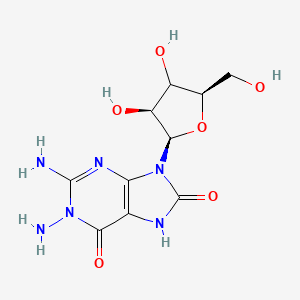
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

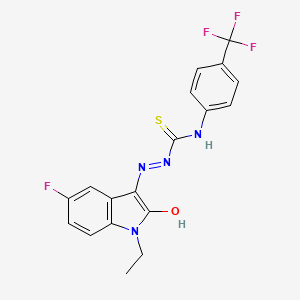
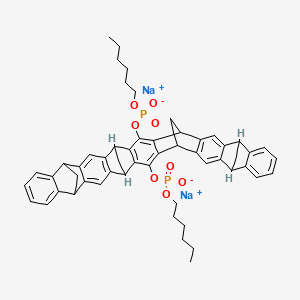

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)

